molecular formula C9H12O2 B7887685 (S)-1-Phenoxy-2-Propanol

(S)-1-Phenoxy-2-Propanol

Cat. No.: B7887685
M. Wt: 152.19 g/mol
InChI Key: IBLKWZIFZMJLFL-QMMMGPOBSA-N
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Description

(S)-1-Phenoxy-2-propanol (CAS 770-35-4) is a chiral secondary alcohol with the molecular formula C₉H₁₂O₂. It is characterized by a phenoxy group attached to the second carbon of a propanol backbone. The compound exhibits moderate water solubility (198 g/L at 20°C), a boiling point of 243°C, and a logP value of 1.41, indicating balanced hydrophilicity and lipophilicity . Its synthesis typically involves Williamson ether synthesis, ensuring high purity (>93%) for applications in pharmaceuticals, cosmetics, and industrial formulations .

Key properties include:

  • Acute Toxicity: Oral LD₅₀ (rat) = 2830 mg/kg; mild eye irritation (H319) .
  • Applications: Used as a preservative, solvent, and dispersing agent due to its antimicrobial activity and compatibility with diverse formulations .

Properties

IUPAC Name

(2S)-1-phenoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLKWZIFZMJLFL-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Cosmetics and Personal Care

1-Phenoxy-2-propanol is widely used in cosmetics for its preservative and antimicrobial properties:

  • Preservative : It prevents microbial growth in products such as lotions, shampoos, and facial creams, extending their shelf life .
  • Solvent and Stabilizer : Acts as a solvent for essential oils and stabilizes formulations to ensure consistency .

Pharmaceuticals

In the pharmaceutical industry, PP serves multiple roles:

  • Preservative in Medications : It helps maintain the stability and safety of pharmaceutical products by preventing microbial contamination .
  • Solvent for Active Ingredients : Enhances the dissolution and stability of certain compounds, improving drug efficacy .

Agricultural Applications

PP is utilized in pesticide formulations due to its solvent properties:

  • Stabilizing Agent : It helps dissolve and stabilize active ingredients in pesticides, making them more effective for pest control .

Industrial Uses

1-Phenoxy-2-propanol finds applications in various industrial processes:

  • Metal Cleaning Agents : Functions as a dispersing agent to remove contaminants from metal surfaces .
  • Ink Solvent : Used in industrial paints and inks for its solvent capabilities .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that 1-Phenoxy-2-propanol effectively inhibited the growth of various bacteria and fungi in cosmetic formulations. The results indicated a significant reduction in microbial load when PP was included at concentrations up to 1% .

Case Study 2: Environmental Impact

Research on the biodegradability of PP showed that it breaks down effectively in various soil types, making it an environmentally friendly option compared to other preservatives that may persist in the environment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(a) 3-Phenoxy-1-Propanol
  • Structure: Phenoxy group on C3, hydroxyl on C1.
  • Properties: Higher flammability (hazard class 4-3-III) compared to (S)-1-Phenoxy-2-propanol .
  • Applications: Limited data, but structural differences likely alter solubility and reactivity.
(b) 3-Phenoxy-1,2-Propanediol
  • Structure : Additional hydroxyl group on C2.

Substituted Derivatives

(a) (2RS)-1-[(1-Methylethyl)amino]-3-phenoxypropan-2-ol (CAS 7695-63-8)
  • Structure: Amino substituent replaces hydroxyl on C1.
(b) Eugenol (CAS 97-53-0)
  • Structure: Methoxy-substituted phenol with allyl chain (natural compound).
  • Properties: Lower logP (~2.3) than this compound; higher volatility .
  • Applications : Natural preservative in cosmetics; lacks synthetic versatility .

Structural Isomers with Varying Backbones

(a) 1-Phenyl-1-Propanol (CAS 1335-12-2)
  • Structure: Phenyl group directly attached to C1 of propanol.

Comparative Analysis of Key Properties

Compound CAS logP Water Solubility (g/L) LD₅₀ (rat, oral) Key Applications
This compound 770-35-4 1.41 198 2830 mg/kg Preservative, solvent
3-Phenoxy-1-propanol N/A N/A N/A N/A Limited industrial use
3-Phenoxy-1,2-propanediol N/A N/A N/A N/A Laboratory reagent
Eugenol 97-53-0 ~2.3 1.5 2680 mg/kg Natural preservative
1-Phenyl-1-propanol 1335-12-2 ~1.9 <10 N/A Synthetic intermediate

Industrial and Regulatory Considerations

  • This compound: Approved under TSCA; used in adhesives, coatings, and textiles .
  • 3-Phenoxy-1-propanol: Classified as hazardous (4-3-III), restricting industrial adoption .
  • Eugenol: Subject to biodegradability requirements; less stable in formulations than synthetic alternatives .

Preparation Methods

Reaction Mechanism and Stereochemical Control

The most widely documented method involves the nucleophilic displacement of sulfonate esters derived from (R)-1,2-propanediol. In this approach, (R)-1,2-propanediol is first converted to a sulfonic ester (e.g., methanesulfonyl or toluenesulfonyl derivatives), which undergoes stereoinversion during nucleophilic substitution with phenoxide ions. The reaction proceeds via an SN2 mechanism, ensuring retention of configuration at the chiral center.

Key steps include:

  • Sulfonation : (R)-1,2-propanediol reacts with methanesulfonyl chloride in the presence of pyridine to form (R)-2-(methanesulfonyloxy)propanol.

  • Phenoxide Displacement : The sulfonate intermediate reacts with 4-phenoxyphenol under basic conditions (e.g., NaOH or KOH) in a polar aprotic solvent like dimethylformamide (DMF) or ethanol/water mixtures.

Optimization of Reaction Parameters

  • Solvent Systems : Mixed solvents (e.g., ethanol/water or DMF/water) enhance solubility of both hydrophobic phenoxides and hydrophilic bases. Ethanol/water (3:1 v/v) achieved 89% yield in patent WO2002083612A1.

  • Base Selection : Alkali metal hydroxides (NaOH, KOH) outperform carbonates due to faster deprotonation of phenols. Excess base (1.2–1.5 eq) minimizes side reactions.

  • Temperature : Reactions conducted at 60–80°C reduced reaction times from 72 to 24 hours without racemization.

Table 1: Representative Yields from Sulfonate-Based Syntheses

Sulfonate EsterBaseSolventTemp (°C)Time (h)Yield (%)Optical Purity (% ee)
MethanesulfonylNaOHEthanol/H2O70248999.2
ToluenesulfonylKOHDMF/H2O80189298.7

Nucleophilic Substitution with Chloroisopropyl Alcohol

Direct Alkylation of Phenol Derivatives

An alternative route employs 4-phenoxyphenol and chloroisopropyl alcohol under basic conditions. This one-pot method avoids sulfonate intermediates but requires careful control of stoichiometry to prevent di-alkylation.

Reaction Protocol :

  • 4-Phenoxyphenol (1.0 eq) is dissolved in ethanol.

  • Chloroisopropyl alcohol (1.2 eq) and pyridine (1.25 eq) are added sequentially.

  • The mixture is refluxed at 78°C for 20 hours.

Critical Factors for Yield Improvement

  • Acid Scavengers : Pyridine or 2,6-lutidine (1.25 eq) neutralizes HCl, shifting equilibrium toward product formation.

  • Solvent Polarity : Ethanol outperforms THF or DMF due to better compatibility with phenolic substrates.

  • Molar Ratios : A 10% excess of chloroisopropyl alcohol compensates for volatility losses during reflux.

Table 2: Performance of Nucleophilic Substitution Method

Acid ScavengerSolventTemp (°C)Time (h)Yield (%)Purity (HPLC %)
PyridineEthanol782088.998.1
2,6-LutidineEthanol782485.297.8

Biocatalytic Approaches for Stereoselective Synthesis

Enzymatic Reduction of Ketone Precursors

Recent advances leverage alcohol dehydrogenases (ADHs) for asymmetric reduction of 1-phenoxy-2-propanone. Lactobacillus brevis ADH (LbADH) and Ralstonia sp. ADH (RADH) demonstrate complementary stereoselectivity, enabling access to both (R)- and (S)-enantiomers.

Key Advantages :

  • Stereocontrol : LbADH produces (S)-1-phenoxy-2-propanol with ≥95% ee.

  • Solvent Tolerance : Reactions in microaqueous systems (e.g., 1,5-pentanediol) achieve 63 g/L product concentrations.

Process Intensification Strategies

  • Cofactor Recycling : 1,5-Pentanediol acts as a cosubstrate for NADPH regeneration, eliminating external cofactor addition.

  • Whole-Cell Catalysts : Escherichia coli expressing LbADH retains 90% activity after five batches in biphasic systems.

Table 3: Biocatalytic Performance Metrics

EnzymeCosubstrateProduct Conc. (g/L)Space-Time Yield (g/L/d)ee (%)
LbADH1,5-Pentanediol6314495.4
RADH2-Propanol5532797.1

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Sulfonate Route : High optical purity (99% ee) but generates stoichiometric waste from sulfonate leaving groups.

  • Nucleophilic Substitution : Cost-effective for large-scale production but requires meticulous control to avoid di-alkylation.

  • Biocatalysis : Environmentally benign with high atom economy, though enzyme costs remain a barrier for industrial adoption.

Environmental and Economic Considerations

  • E-Factor : Biocatalytic methods exhibit the lowest E-factor (0.8 vs. 2.1 for chemical routes).

  • CAPEX : Sulfonate-based plants require corrosion-resistant equipment due to acidic byproducts.

Q & A

Q. What are the critical physicochemical properties of (S)-1-Phenoxy-2-Propanol relevant to experimental design?

Key properties include:

  • Solubility : 198 g/L in water at 20°C, with moderate hydrophobicity compared to analogues like 2-phenoxyethanol .
  • Density : 1.064 g/mL at 20°C, impacting solvent layering in extraction protocols .
  • Purity : Commercial batches often contain <7% di(propylene glycol) phenyl ether as a common impurity, necessitating purification (e.g., distillation or preparative HPLC) for precise studies .
  • Safety : Requires EN 374-certified gloves and eye protection due to potential skin/eye irritation .

Q. How can enantiomeric purity of the (S)-enantiomer be validated?

Methodology includes:

  • Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose or cellulose derivatives) and UV detection.
  • Polarimetry : Compare optical rotation against a reference standard (CAS 770-35-4) .
  • Assay Validation : Ensure ≥93% purity via GC or LC-MS, accounting for di-ether impurities .

Q. What protocols ensure safe handling in laboratory settings?

  • Ventilation : Use fume hoods for volatile exposures; respiratory protection if ventilation is inadequate .
  • Glove Selection : Nitrile or neoprene gloves (EN 374-certified) tested for permeability to glycol ethers .
  • Waste Management : Avoid environmental release; collect in halogen-free containers to prevent groundwater contamination .

Advanced Research Questions

Q. How does this compound induce physiological stress in aquatic models, and how can this be mitigated?

  • Mechanism : In common carp (Cyprinus carpio), 400 mg·dm⁻³ exposure elevates glucose, ammonia, and inorganic phosphates, indicating osmotic stress and metabolic disruption .
  • Mitigation :
    • Dose Optimization : Test sub-anesthetic thresholds (e.g., 100–300 mg·dm⁻³) to balance efficacy and stress.
    • Recovery Protocols : Monitor blood parameters (e.g., RBC counts, WBC differentials) at 10 min and 24 hr post-exposure to assess reversibility .

Q. How do structural analogues (e.g., 2-phenoxyethanol) compare in anesthetic efficacy and toxicity?

  • Efficacy : this compound has lower water solubility (11 g·dm⁻³ vs. 27 g·dm⁻³ for 2-phenoxyethanol), prolonging induction time in aquatic species .
  • Toxicity : Unlike 2-phenoxyethanol, this compound does not alter aspartate aminotransferase or alkaline phosphatase levels, suggesting milder hepatotoxicity .

Q. What analytical methods resolve data contradictions in metabolite profiling?

  • Contradiction Example : Discrepancies in stress biomarker levels (e.g., glucose) across species.
  • Resolution :
    • Species-Specific Calibration : Validate assays using internal standards (e.g., deuterated glucose).
    • Multi-Omics Integration : Pair metabolomics (LC-MS) with transcriptomics to disentangle stress pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-Phenoxy-2-Propanol
Reactant of Route 2
Reactant of Route 2
(S)-1-Phenoxy-2-Propanol

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